Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate
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Overview
Description
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate is a chemical compound with the molecular formula C14H18ClNO4S and a molecular weight of 331.82 g/mol . It is characterized by the presence of a benzyl group, a carbamate functional group, and a cyclobutyl ring substituted with a chlorosulfonylmethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive chlorosulfonyl group.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorosulfonyl group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to modify the functional groups present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, primary amines, or alcohols in the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Sulfonamide or Sulfonate Derivatives: Formed through nucleophilic substitution.
Amine and Carbon Dioxide: Formed through hydrolysis of the carbamate group.
Scientific Research Applications
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent for introducing the chlorosulfonyl group into other molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate involves its reactivity with nucleophiles due to the presence of the electrophilic chlorosulfonyl group. This group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The carbamate group can also undergo hydrolysis, releasing carbon dioxide and the corresponding amine, which may interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate
- Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopentyl}methyl)carbamate
- Benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate
Uniqueness
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate is unique due to its cyclobutyl ring, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C14H18ClNO4S |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
benzyl N-[[1-(chlorosulfonylmethyl)cyclobutyl]methyl]carbamate |
InChI |
InChI=1S/C14H18ClNO4S/c15-21(18,19)11-14(7-4-8-14)10-16-13(17)20-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,16,17) |
InChI Key |
NNFBCIYCZQLOPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CNC(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl |
Origin of Product |
United States |
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